Naquotinib

描述

This compound is an orally available, irreversible, third-generation, mutant-selective, epidermal growth factor receptor (EGFR) inhibitor, with potential antineoplastic activity. Upon oral administration, ASP8273 covalently binds to and inhibits the activity of mutant forms of EGFR, including the T790M EGFR mutant, thereby preventing EGFR-mediated signaling. This may both induce cell death and inhibit tumor growth in EGFR-overexpressing tumor cells. EGFR, a receptor tyrosine kinase mutated in many tumor cell types, plays a key role in tumor cell proliferation and tumor vascularization. ASP8273 preferentially inhibits mutated forms of EGFR including T790M, a secondarily acquired resistance mutation, and may have therapeutic benefits in tumors with T790M-mediated resistance when compared to other EGFR tyrosine kinase inhibitors. As this agent is selective towards mutant forms of EGFR, its toxicity profile may be reduced as compared to non-selective EGFR inhibitors which also inhibit wild-type EGFR.

This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 3 investigational indications.

a third-generation EGFR tyrosine kinase inhibitor (TKI) for the treatment of non-small cell lung cancer (NSCLC) in patients with EGFR mutations

See also: this compound Mesylate (active moiety of).

属性

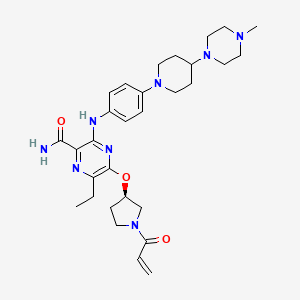

IUPAC Name |

6-ethyl-3-[4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]-5-[(3R)-1-prop-2-enoylpyrrolidin-3-yl]oxypyrazine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42N8O3/c1-4-25-30(41-24-12-15-38(20-24)26(39)5-2)34-29(27(33-25)28(31)40)32-21-6-8-22(9-7-21)36-13-10-23(11-14-36)37-18-16-35(3)17-19-37/h5-9,23-24H,2,4,10-20H2,1,3H3,(H2,31,40)(H,32,34)/t24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKDCLUARMDUUKN-XMMPIXPASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)OC5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC1=C(N=C(C(=N1)C(=O)N)NC2=CC=C(C=C2)N3CCC(CC3)N4CCN(CC4)C)O[C@@H]5CCN(C5)C(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42N8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1448232-80-1 | |

| Record name | Naquotinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1448232801 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naquotinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12036 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | NAQUOTINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/47DD4548PB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Naquotinib: A Technical Guide to its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib (also known as ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has been investigated for the treatment of non-small cell lung cancer (NSCLC). This technical guide provides an in-depth overview of the discovery, mechanism of action, and chemical synthesis of this compound. It includes a detailed summary of its biological activity, key experimental protocols, and visualizations of relevant biological pathways and synthetic routes to serve as a comprehensive resource for professionals in the field of oncology drug development.

Introduction: The Challenge of EGFR-Mutant NSCLC

Epidermal growth factor receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in cell proliferation and survival. Mutations in the EGFR gene are common drivers of non-small cell lung cancer (NSCLC).[1] While first and second-generation EGFR-TKIs have shown efficacy, the development of resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term effectiveness.[1] This has driven the development of third-generation EGFR-TKIs, such as this compound, which are designed to potently inhibit both the initial activating mutations and the T790M resistance mutation while sparing wild-type (WT) EGFR to minimize toxicity.[1][2]

Discovery and Mechanism of Action

This compound is an orally available, pyrazine carboxamide-based compound designed to selectively and irreversibly inhibit mutant forms of EGFR.[3] Its mechanism of action involves the covalent binding to the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[4] This irreversible binding effectively blocks EGFR-mediated signaling pathways, including the ERK and Akt pathways, leading to the inhibition of tumor cell proliferation and induction of apoptosis.[4][5]

EGFR Signaling Pathway and this compound's Point of Intervention

The binding of epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues. This initiates a cascade of downstream signaling events, primarily through the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which promote cell growth, proliferation, and survival.[6][7][8] this compound inhibits the initial kinase activity of mutant EGFR, thereby preventing the activation of these critical downstream pathways.

Biological Activity of this compound

This compound demonstrates potent and selective inhibitory activity against various EGFR mutations, including exon 19 deletions (del19) and the L858R and T790M mutations, while showing significantly less activity against wild-type EGFR.

In Vitro Kinase and Cell-Based Assay Data

The following tables summarize the in vitro inhibitory activity of this compound against EGFR kinases and in cellular assays.

| EGFR Mutant | IC50 (nM) |

| del ex19 | 5.5 |

| L858R | 4.6 |

| del ex19/T790M | 0.26 |

| L858R/T790M | 0.41 |

| Wild-Type (WT) | 13 |

| Data from in vitro biochemical enzymatic assays.[3] |

| Cell Line | EGFR Mutation | IC50 (nM) |

| PC-9 | del ex19 | 8-33 |

| HCC827 | del ex19 | 8-33 |

| NCI-H1975 | L858R/T790M | 8-33 |

| PC-9ER | del ex19/T790M | 8-33 |

| A431 | Wild-Type | 230 |

| Data from cell growth inhibition assays.[5] |

In Vivo Efficacy

In preclinical xenograft models using human NSCLC cell lines, orally administered this compound demonstrated dose-dependent tumor regression. In the NCI-H1975 (L858R/T790M) and HCC827 (del ex19) xenograft models, this compound induced tumor regression at doses of 10, 30, and 100 mg/kg.[5]

| Xenograft Model | EGFR Mutation | Effective Doses | Outcome |

| NCI-H1975 | L858R/T790M | 10, 30, 100 mg/kg | Tumor Regression |

| HCC827 | del ex19 | 10, 30, 100 mg/kg | Tumor Regression |

| PC-9 | del ex19 | Not specified | Tumor Regression |

| LU1868 (PDX) | L858R/T790M | from 10 mg/kg | Tumor Growth Inhibition |

| PDX: Patient-Derived Xenograft[5] |

Chemical Synthesis of this compound

The synthesis of this compound is detailed in patent WO 2016/121777. The following represents a plausible synthetic scheme based on the information available for pyrazine carboxamide-based compounds. The synthesis involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient.

Disclaimer: The following is a generalized representation of the synthesis. For detailed experimental procedures, including specific reagents, reaction conditions, and purification methods, please refer to patent WO 2016/121777.

Step 1: Synthesis of the Pyrazine Core The synthesis begins with the construction of the substituted pyrazine-2-carboxamide core. This is typically achieved through a series of condensation and functional group manipulation reactions starting from simpler acyclic precursors.

Step 2: Introduction of the Aniline Moiety The key aniline side chain, N1-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)benzene-1,4-diamine, is coupled to the pyrazine core. This is often accomplished via a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, which is a powerful method for forming carbon-nitrogen bonds.

Step 3: Coupling of the Pyrrolidinyl Moiety The (R)-pyrrolidin-3-ol moiety is then introduced. This is typically achieved through a nucleophilic substitution reaction where the hydroxyl group of the pyrrolidine displaces a leaving group on the pyrazine ring.

Step 4: Final Acylation The final step involves the acylation of the secondary amine on the pyrrolidine ring with acryloyl chloride to introduce the reactive acrylamide group, which is essential for the irreversible binding to Cys797 of EGFR. This reaction is typically carried out in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Experimental Protocols

EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of EGFR.

Methodology:

-

Reagent Preparation: Recombinant human EGFR (wild-type or mutant) is diluted in kinase assay buffer. A serial dilution of this compound is prepared. ATP and a suitable substrate (e.g., a synthetic peptide) are also prepared in the assay buffer.

-

Enzyme-Inhibitor Incubation: The EGFR enzyme is pre-incubated with varying concentrations of this compound in a microplate for a defined period to allow for inhibitor binding.

-

Kinase Reaction Initiation: The kinase reaction is initiated by the addition of a mixture of ATP and the substrate. The reaction is allowed to proceed at a controlled temperature for a specific duration.

-

Reaction Termination and Signal Detection: The reaction is stopped, and the amount of product formed is quantified. This can be done using various methods, such as measuring the amount of phosphorylated substrate via an antibody-based detection system or quantifying the remaining ATP using a luciferase-based assay.

-

Data Analysis: The results are plotted as the percentage of kinase activity versus the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cell Proliferation Assay (MTT Assay)

This assay measures the effect of this compound on the viability and proliferation of cancer cell lines.

Methodology:

-

Cell Seeding: NSCLC cells (e.g., NCI-H1975, HCC827) are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with a range of concentrations of this compound and incubated for a period of 72 hours.

-

MTT Addition: After the incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan Solubilization: The plates are incubated for a few hours, during which viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a detergent solution) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The absorbance values are proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This protocol evaluates the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Growth and Randomization: The tumors are allowed to grow to a palpable size. The mice are then randomized into different treatment groups (e.g., vehicle control and various doses of this compound).

-

Drug Administration: this compound is administered orally to the mice at the predetermined doses and schedule (e.g., once daily).

-

Tumor Measurement and Body Weight Monitoring: Tumor volume and the body weight of the mice are measured regularly (e.g., twice a week). Tumor volume is calculated using the formula: (length × width²) / 2.

-

Endpoint and Analysis: The study is concluded when the tumors in the control group reach a predetermined size or at a specified time point. The anti-tumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group.

Conclusion

This compound is a potent, third-generation EGFR-TKI that has demonstrated significant preclinical activity against NSCLC models harboring common activating and resistance mutations. Its discovery and development highlight the ongoing efforts to overcome acquired resistance to targeted cancer therapies. The chemical synthesis of this compound involves a multi-step process to construct the complex pyrazine carboxamide scaffold. The experimental protocols detailed in this guide provide a framework for the preclinical evaluation of similar targeted therapies. While clinical development of this compound has been discontinued, the knowledge gained from its study continues to inform the design of next-generation EGFR inhibitors.

References

- 1. CN115721722B - Pharmaceutical composition for treating EGFR-TKI resistant non-small cell lung cancer - Google Patents [patents.google.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 4. US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one - Google Patents [patents.google.com]

- 5. WO2022009235A1 - Process for the preparation of gilteritinib fumarate - Google Patents [patents.google.com]

- 6. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. WO2019211868A1 - Improved process for the preparation of 9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl) piperidin-1-yl]-11-oxo-6,11-dihydro-5h-benzo[b]carbazole-3-carbonitrile hydrochloride - Google Patents [patents.google.com]

Naquotinib (ASP8273): A Technical Guide to a Third-Generation EGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib, also known as ASP8273, is an orally available, irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was developed by Astellas Pharma for the treatment of non-small cell lung cancer (NSCLC) with activating EGFR mutations, including the T790M resistance mutation.[3][4] Unlike earlier generation TKIs, this compound was designed to selectively target mutant forms of EGFR while sparing the wild-type (WT) receptor, potentially reducing toxicity.[1][5] This document provides a comprehensive technical overview of this compound, focusing on its chemical structure, mechanism of action, preclinical and clinical data, and the experimental protocols used for its evaluation.

Core Chemical Structure and Properties

This compound is a small molecule belonging to the pyrazine carboxamide class of compounds.[6][7] Its structure is characterized by a core pyrazine ring system linked to a substituted aniline and an acryloylpyrrolidine moiety. The acryloyl group is crucial for its mechanism of action, enabling covalent binding to the EGFR kinase domain.

| Property | Value |

| IUPAC Name | (R)-5-((1-acryloylpyrrolidin-3-yl)oxy)-6-ethyl-3-((4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)amino)pyrazine-2-carboxamide[2][8] |

| Chemical Formula | C30H42N8O3[2][8][9] |

| Molecular Weight | 562.71 g/mol [2][9] |

| CAS Number | 1448232-80-1 (free base)[2][8] |

| SMILES Code | O=C(C1=NC(CC)=C(O[C@H]2CN(C(C=C)=O)CC2)N=C1NC3=CC=C(N4CCC(N5CCN(C)CC5)CC4)C=C3)N[8] |

Mechanism of Action

This compound functions as a mutant-selective, irreversible inhibitor of EGFR.[9][10] Upon administration, it covalently binds to the cysteine residue at position 797 (C797) within the ATP-binding site of the EGFR kinase domain.[5][9] This irreversible binding blocks the phosphorylation of EGFR and subsequently inhibits its downstream signaling pathways, including the ERK and Akt pathways, which are critical for cell proliferation and survival.[5][9] By preferentially targeting EGFR mutants (such as L858R, exon 19 deletion, and the T790M resistance mutation), this compound aims to induce cell death and inhibit tumor growth in cancer cells that are dependent on these mutations.[1][2]

References

- 1. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medkoo.com [medkoo.com]

- 3. This compound - Astellas Pharma - AdisInsight [adisinsight.springer.com]

- 4. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 8. This compound free base|1448232-80-1 (free base)--Shanghai xingMo Biotechnology [xmobio.com]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

Naquotinib's Irreversible Engagement with EGFR C797: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of naquotinib, a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). It focuses on its designed interaction with the EGFR C797 residue, the structural basis of its inhibitory action, and the implications of the C797S mutation in acquired resistance. This document provides quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Introduction: The Evolution of EGFR Inhibitors and the Rise of this compound

First and second-generation EGFR TKIs have demonstrated significant clinical efficacy in non-small cell lung cancer (NSCLC) patients with activating EGFR mutations. However, the emergence of the T790M "gatekeeper" mutation often leads to acquired resistance. Third-generation EGFR TKIs, such as this compound (formerly ASP8273), were specifically designed to overcome this resistance mechanism while sparing wild-type (WT) EGFR, thereby reducing toxicity.

This compound is an irreversible, mutant-selective EGFR inhibitor.[1] Its mechanism of action relies on the formation of a covalent bond with the cysteine residue at position 797 (C797) within the ATP-binding pocket of the EGFR kinase domain.[2][3] This irreversible binding permanently inactivates the receptor, leading to a sustained inhibition of downstream signaling pathways that drive tumor growth and survival.

Quantitative Analysis of this compound's Inhibitory Activity

The efficacy of this compound has been quantified through various in vitro assays, demonstrating its potency against activating and T790M-resistant EGFR mutations.

Table 1: In Vitro Inhibitory Activity of this compound Against EGFR Variants

| EGFR Genotype | Assay Type | IC50 (nM) | Reference |

| Wild-Type (WT) | Enzymatic | 13 | [2] |

| Cell-based (A431) | 600 | [4] | |

| del ex19 | Enzymatic | 5.5 | [2] |

| Cell-based (HCC827) | 7.3 | [4] | |

| L858R | Enzymatic | 4.6 | [2] |

| Cell-based (II-18) | 43 | [4] | |

| del ex19/T790M | Enzymatic | 0.26 | [2] |

| L858R/T790M | Enzymatic | 0.41 | [2] |

| Cell-based (NCI-H1975) | 26 | [4] | |

| del19/T790M/C797S | Cell-based (Ba/F3) | Resistant (IC50 not specified) | [5] |

| L858R/T790M/C797S | Cell-based (Ba/F3) | Resistant (IC50 not specified) | [5] |

Note on C797S Resistance: The C797S mutation, a substitution of cysteine with serine at position 797, is a known mechanism of resistance to all third-generation irreversible EGFR TKIs, including this compound.[3] This is because the serine residue lacks the necessary nucleophilic thiol group for covalent bond formation. Consequently, this compound is not effective against EGFR harboring the C797S mutation.[5]

Mechanism of Action: Covalent and Irreversible Inhibition

This compound's chemical structure features a reactive acrylamide moiety.[2] This "warhead" is designed to engage in a Michael addition reaction with the sulfhydryl group of the C797 residue in the EGFR active site. This targeted covalent modification leads to the irreversible inactivation of the kinase.

EGFR Signaling Pathways and this compound's Point of Intervention

EGFR activation triggers a cascade of downstream signaling events, primarily through the MAPK/ERK and PI3K/AKT pathways, which promote cell proliferation, survival, and differentiation.[6] this compound's irreversible binding to EGFR blocks the initiation of these signaling cascades.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the interaction between this compound and EGFR.

In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of this compound to inhibit the enzymatic activity of purified EGFR.

Materials:

-

Recombinant human EGFR (wild-type or mutant)

-

This compound stock solution (in DMSO)

-

Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA, 2mM MnCl2, 50µM DTT)[7]

-

ATP

-

Substrate peptide (e.g., poly(Glu, Tyr) 4:1)

-

ADP-Glo™ Kinase Assay kit (Promega) or similar detection system

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase buffer.

-

In a 384-well plate, add 1 µL of each this compound dilution or DMSO (vehicle control).[7]

-

Add 2 µL of EGFR enzyme solution to each well.

-

Add 2 µL of a mix of substrate and ATP to initiate the reaction.

-

Incubate the plate at room temperature for 60 minutes.[7]

-

Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

-

Plot the percentage of inhibition against the logarithm of this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTS) Assay

This assay assesses the effect of this compound on the proliferation of cancer cell lines with different EGFR genotypes.

Materials:

-

NSCLC cell lines (e.g., HCC827, NCI-H1975)

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

96-well clear-bottom tissue culture plates

-

CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS) reagent (Promega) or similar

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the existing medium from the cells and add 100 µL of the this compound dilutions or medium with DMSO (vehicle control) to the respective wells.

-

Incubate the plate for 72 hours at 37°C in a humidified CO2 incubator.[5]

-

Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.[5]

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and plot against the logarithm of this compound concentration to determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This technique is used to detect the inhibition of EGFR autophosphorylation and downstream signaling proteins in cells treated with this compound.

Materials:

-

NSCLC cell lines

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Primary antibodies: anti-pEGFR (e.g., Tyr1068), anti-total EGFR, anti-pAKT, anti-total AKT, anti-pERK, anti-total ERK, and a loading control (e.g., anti-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 4 hours).[8]

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Determine the protein concentration of the lysates using a BCA assay.

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Experimental and Logical Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of this compound.

Conclusion

This compound is a potent, third-generation EGFR TKI that demonstrates significant inhibitory activity against clinically relevant activating and T790M resistance mutations in NSCLC. Its mechanism of irreversible inhibition through covalent modification of the C797 residue provides sustained suppression of EGFR-mediated signaling. However, the emergence of the C797S mutation abrogates this covalent binding, representing a key mechanism of acquired resistance. The data and protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working to understand and overcome the challenges of EGFR-targeted therapies.

References

- 1. assaygenie.com [assaygenie.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. Chronicles of EGFR Tyrosine Kinase Inhibitors: Targeting EGFR C797S Containing Triple Mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Reactive intermediates in this compound metabolism identified by liquid chromatography-tandem mass spectrometry: phase I metabolic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. promega.com.cn [promega.com.cn]

- 8. researchgate.net [researchgate.net]

Naquotinib Pharmacokinetics in Preclinical Models: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of Naquotinib (formerly ASP8273), an irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] This document summarizes key pharmacokinetic data from various preclinical models, details the experimental methodologies employed in these studies, and visualizes the relevant biological pathways and experimental workflows.

Core Pharmacokinetic Profile of this compound in Preclinical Models

This compound has demonstrated significant antitumor activity in preclinical models of non-small cell lung cancer (NSCLC) harboring EGFR activating mutations and the T790M resistance mutation.[2][3] Pharmacokinetic studies have been crucial in understanding its disposition and establishing a therapeutic window. A key characteristic of this compound is its preferential accumulation and longer half-life in tumor tissue compared to plasma.[2][4]

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters of this compound observed in preclinical xenograft models. These studies highlight a generally dose-proportional pharmacokinetic profile.[2][4]

Table 1: Single-Dose Oral Pharmacokinetics of this compound in Plasma of NCI-H1975 Xenograft Mice

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (hr) | AUC (ng·h/mL) |

| 10 | 130 | 4 | 1,290 |

| 30 | 410 | 4 | 4,560 |

| 100 | 1,350 | 4 | 16,800 |

Data extracted from graphical representations in cited literature and should be considered approximate.[4]

Table 2: Single-Dose Oral Pharmacokinetics of this compound in Tumor of NCI-H1975 Xenograft Mice

| Dose (mg/kg) | Cmax (ng/g) | Tmax (hr) | AUC (ng·h/g) |

| 10 | 1,170 | 8 | 29,100 |

| 30 | 3,670 | 8 | 97,800 |

| 100 | 12,300 | 8 | 345,000 |

Data extracted from graphical representations in cited literature and should be considered approximate.[4]

Pharmacokinetic studies in a TMD8 xenograft model, a model for activated B-cell-like diffuse large B-cell lymphoma, also revealed a higher concentration and slower elimination of this compound in tumors compared to plasma.[5] This was also observed in comparison to other Bruton's tyrosine kinase (BTK) inhibitors.[5]

Experimental Protocols

The following section details the methodologies utilized in the preclinical pharmacokinetic evaluation of this compound.

Animal Models

-

Species: Female BALB/c nude mice were commonly used for xenograft studies.[4]

-

Cell Lines for Xenografts:

-

NCI-H1975: Human NSCLC cell line with EGFR L858R and T790M mutations.[2][4]

-

HCC827: Human NSCLC cell line with an EGFR exon 19 deletion.[2]

-

A431: Human epidermoid carcinoma cell line with wild-type EGFR.[2]

-

TMD8 and OCI-Ly10: Activated B-cell-like diffuse large B-cell lymphoma (ABC DLBCL) cell lines.[2][5]

-

-

Tumor Implantation: Cells were subcutaneously injected into the flank of the mice. Tumors were allowed to grow to a specified size before the initiation of treatment.

Dosing and Sample Collection

-

Drug Formulation and Administration: this compound was typically suspended in a vehicle solution (e.g., 0.5% methylcellulose) and administered orally (p.o.) via gavage.[4]

-

Dosing Regimen: Both single-dose and multiple-dose studies have been conducted. For efficacy studies, once-daily oral administration was common.[2][4]

-

Sample Collection:

Bioanalytical Method

-

Quantification: The concentration of this compound in plasma and tumor homogenates was determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4] This highly sensitive and specific method is standard for quantitative bioanalysis in pharmacokinetic studies.

Visualizing Key Pathways and Processes

EGFR Signaling Pathway Targeted by this compound

This compound is an irreversible inhibitor of mutant EGFR.[1] It covalently binds to the cysteine residue 797 in the kinase domain of EGFR, leading to sustained inhibition of downstream signaling pathways like ERK and Akt, which are crucial for cell proliferation and survival.[1]

References

- 1. selleckchem.com [selleckchem.com]

- 2. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 3. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. aacrjournals.org [aacrjournals.org]

- 5. This compound exerts antitumor activity in activated B-cell-like diffuse large B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

Naquotinib: A Deep Dive into its Pharmacodynamics and Dose-Response Profile

For Immediate Release

This technical guide provides a comprehensive overview of the pharmacodynamics and dose-response characteristics of Naquotinib (formerly ASP8273), a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI). Designed for researchers, scientists, and drug development professionals, this document synthesizes key preclinical data, outlines experimental methodologies, and visualizes the underlying mechanisms of action.

Executive Summary

This compound is an orally administered small molecule that demonstrates potent and selective inhibitory activity against sensitizing EGFR mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3] This selectivity profile suggests a favorable therapeutic window with potentially reduced toxicity compared to less selective EGFR inhibitors.[4][5] Preclinical studies have consistently shown that this compound effectively inhibits EGFR signaling pathways, leading to dose-dependent tumor regression in various non-small cell lung cancer (NSCLC) models.[1][2][6] Furthermore, this compound has demonstrated activity against AXL, a receptor tyrosine kinase implicated in acquired resistance to EGFR-TKIs.[2][7]

Pharmacodynamics

Mechanism of Action

This compound functions as an irreversible inhibitor of mutant EGFR.[1][4] It forms a covalent bond with the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][5] This irreversible binding leads to sustained inhibition of EGFR autophosphorylation and the subsequent blockade of downstream signaling cascades critical for tumor cell proliferation and survival, namely the ERK and Akt pathways.[1][5][6]

In Vitro Activity

This compound has demonstrated potent inhibitory activity against various NSCLC cell lines harboring EGFR mutations. The half-maximal inhibitory concentrations (IC50) highlight its selectivity for mutant EGFR over wild-type EGFR.

| Cell Line | EGFR Mutation Status | IC50 (nM) |

| PC-9 | del ex19 | 8 - 33 |

| HCC827 | del ex19 | 8 - 33 |

| NCI-H1975 | L858R/T790M | 8 - 33 |

| PC-9ER | del ex19/T790M | 8 - 33 |

| A431 | Wild-Type | 230 |

| Data compiled from multiple sources.[1][6] |

Dose-Response Relationship

In Vivo Antitumor Activity

Preclinical studies using mouse xenograft models of human NSCLC have demonstrated a clear dose-dependent antitumor effect of this compound.

| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Tumor Growth Inhibition/Regression |

| NCI-H1975 | L858R/T790M | 10, 30, 100 | Dose-dependent tumor regression |

| HCC827 | del ex19 | 10, 30, 100 | Dose-dependent tumor regression |

| PC-9 | del ex19 | 10, 30, 100 | Dose-dependent tumor regression |

| LU1868 (PDX) | L858R/T790M | 10 | Tumor growth inhibition |

| Data compiled from multiple sources.[1][5][6] |

Notably, in the NCI-H1975 xenograft model, complete tumor regression was observed after 14 days of treatment.[6] Furthermore, pharmacokinetic and pharmacodynamic analyses in this model revealed that this compound achieves higher concentrations and a longer half-life in tumor tissue compared to plasma, leading to sustained, dose-proportional inhibition of EGFR phosphorylation for at least 24 hours at a 100 mg/kg dose.[2][5]

Experimental Protocols

In Vitro Cell Proliferation Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various NSCLC cell lines.

Methodology:

-

Cell Plating: NSCLC cells (e.g., NCI-H1975, HCC827, PC-9, A431) were seeded in 96-well plates at a density of 1.0 x 10³ cells/well.[5]

-

Drug Treatment: this compound was added to the wells at varying concentrations (e.g., 0.3 to 10,000 nmol/L).[5]

-

Incubation: The plates were incubated for a period of 4 to 7 days, depending on the cell line's doubling time.[5]

-

Viability Assessment: Cell viability was assessed using a standard method such as the MTS assay.

-

Data Analysis: The IC50 values were calculated by fitting the dose-response data to a sigmoidal curve.

In Vivo Xenograft Studies

Objective: To evaluate the in vivo antitumor efficacy of this compound in mouse models.

Methodology:

-

Tumor Implantation: Human NSCLC cells (e.g., NCI-H1975, HCC827) were subcutaneously injected into immunodeficient mice.

-

Tumor Growth: Tumors were allowed to grow to a palpable size.

-

Treatment Administration: Mice were randomized into vehicle control and treatment groups. This compound was administered orally, once daily, at specified doses (e.g., 10, 30, 100 mg/kg).[1]

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.[5]

-

Endpoint: The study was concluded after a predetermined period (e.g., 14 days) or when tumors in the control group reached a specified size.

-

Pharmacodynamic Analysis: At the end of the study, tumor tissues were collected to assess the levels of phosphorylated EGFR and downstream signaling proteins via methods like ELISA or Western blotting.[5][8]

Conclusion

The pharmacodynamic profile of this compound is characterized by its potent, irreversible, and selective inhibition of mutant EGFR. This targeted mechanism of action translates into a robust, dose-dependent antitumor response in preclinical models of EGFR-mutated NSCLC, including those with the T790M resistance mutation. The favorable pharmacokinetic properties of this compound, particularly its accumulation and retention in tumor tissue, contribute to its sustained pharmacodynamic effects. These findings underscore the therapeutic potential of this compound in this patient population. Further clinical investigation is warranted to fully elucidate its efficacy and safety profile in humans.

References

- 1. selleckchem.com [selleckchem.com]

- 2. aacrjournals.org [aacrjournals.org]

- 3. aacrjournals.org [aacrjournals.org]

- 4. This compound | C30H42N8O3 | CID 71667668 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Naquotinib's Activity on Bruton's Tyrosine Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naquotinib (formerly known as ASP8273) is an irreversible, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) initially developed for the treatment of non-small cell lung cancer (NSCLC) with specific EGFR mutations.[1][2][3] However, comprehensive kinase profiling has revealed that this compound also potently inhibits Bruton's tyrosine kinase (BTK), a critical component of the B-cell receptor (BCR) signaling pathway.[1][4] This dual activity suggests a broader therapeutic potential for this compound, particularly in B-cell malignancies where BCR signaling is constitutively active. This technical guide provides an in-depth overview of this compound's activity on BTK, including its mechanism of action, quantitative inhibitory data, detailed experimental protocols, and its effects on downstream signaling pathways.

Mechanism of Action

This compound is an irreversible inhibitor of BTK. It forms a covalent bond with the cysteine-481 (Cys481) residue located in the ATP-binding pocket of the BTK enzyme.[4] This covalent modification permanently inactivates the kinase, preventing the transfer of phosphate from ATP to its substrates.

Quantitative Data

The inhibitory activity of this compound against BTK and other kinases, as well as its effect on B-cell lymphoma cell lines, has been quantified through various in vitro assays.

Enzymatic Inhibition

In biochemical enzymatic assays, this compound has demonstrated potent inhibition of BTK and other related TEC family kinases.

| Kinase | IC50 (nmol/L) |

| BTK | 0.23 |

| TXK | 0.27 |

| BMX | 0.65 |

| Data from in vitro biochemical enzymatic assays. |

Cellular Activity

This compound has shown significant anti-proliferative activity in various B-cell lymphoma cell lines, particularly those of the activated B-cell-like (ABC) subtype of diffuse large B-cell lymphoma (DLBCL), which are known to be dependent on chronic BCR signaling.

| Cell Line | Subtype | IC50 (nmol/L) |

| TMD8 | ABC DLBCL | 0.90 |

| OCI-Ly10 | ABC DLBCL | 1.0 |

| REC1 | Mantle Cell Lymphoma (MCL) | 1.3 |

| JEKO-1 | Mantle Cell Lymphoma (MCL) | 6.6 |

| SU-DHL1 | GCB DLBCL | 110 |

| SU-DHL4 | GCB DLBCL | 450 |

| SU-DHL6 | GCB DLBCL | 330 |

| SU-DHL10 | GCB DLBCL | 300 |

| WSU-DLCL2 | GCB DLBCL | 340 |

| Mino | Mantle Cell Lymphoma (MCL) | 570 |

| Data from in vitro cell proliferation assays. |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound on BTK.

In Vitro BTK Enzymatic Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against purified BTK enzyme, such as a mobility shift assay.

Materials:

-

Recombinant human BTK enzyme

-

This compound (or other test inhibitors)

-

ATP

-

Fluorescently labeled peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution

-

Microplate reader capable of detecting the mobility shift

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in the kinase reaction buffer to the desired final concentrations.

-

Kinase Reaction: a. In a microplate, add the diluted this compound solution. b. Add the recombinant BTK enzyme to each well and incubate for 30 minutes at room temperature to allow for inhibitor binding. c. Initiate the kinase reaction by adding a mixture of the fluorescently labeled peptide substrate and ATP. d. Allow the reaction to proceed for a specified time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Reaction Termination: Stop the reaction by adding the stop solution.

-

Data Acquisition: Analyze the reaction mixture using a microplate reader (e.g., LabChip system) to separate and quantify the phosphorylated (product) and non-phosphorylated (substrate) peptide peaks based on their different electrophoretic mobility.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to a DMSO control (0% inhibition) and a no-enzyme control (100% inhibition). Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Western Blotting for BTK Autophosphorylation in Cells

This protocol details the procedure for assessing the inhibitory effect of this compound on BTK autophosphorylation in a cellular context.

Materials:

-

TMD8 cells (or other suitable B-cell lymphoma cell line)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

Primary antibodies: anti-phospho-BTK (Tyr223), anti-total-BTK, and a loading control (e.g., anti-actin)

-

Horseradish peroxidase (HRP)-conjugated secondary antibody

-

Enhanced chemiluminescence (ECL) substrate

-

SDS-PAGE gels and blotting membranes (e.g., PVDF)

Procedure:

-

Cell Treatment: Seed TMD8 cells and treat with various concentrations of this compound or DMSO (vehicle control) for a specified duration (e.g., 3 hours).

-

Cell Lysis: Harvest the cells, wash with cold PBS, and lyse with ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a suitable method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature. d. Incubate the membrane with the primary antibody against phospho-BTK (Tyr223) overnight at 4°C. e. Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Visualize the protein bands using an ECL substrate and an imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with antibodies against total BTK and a loading control like actin.

-

Data Analysis: Quantify the band intensities using densitometry software. The level of phosphorylated BTK is typically normalized to the total BTK level for each sample.

Signaling Pathways and Visualizations

This compound's inhibition of BTK has significant effects on the B-cell receptor (BCR) signaling pathway.

B-Cell Receptor (BCR) Signaling Pathway

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to B-cell activation, proliferation, and survival. BTK is a key kinase in this pathway, downstream of SYK and upstream of phospholipase C gamma 2 (PLCγ2). Inhibition of BTK by this compound blocks the propagation of this signal.

Caption: B-Cell Receptor (BCR) signaling pathway and the inhibitory action of this compound on BTK.

Experimental Workflow for Cellular BTK Inhibition

The following diagram illustrates the workflow for assessing the effect of this compound on BTK phosphorylation in a cellular context.

Caption: Workflow for analyzing this compound's inhibition of BTK phosphorylation in cells.

Conclusion

This compound is a potent, irreversible inhibitor of Bruton's tyrosine kinase, demonstrating significant activity in both enzymatic and cellular assays. Its ability to covalently bind to Cys481 in BTK leads to the effective blockade of the B-cell receptor signaling pathway. This off-target activity, in addition to its primary EGFR inhibition, positions this compound as a compound of interest for further investigation in B-cell malignancies. The data and protocols presented in this guide provide a comprehensive technical foundation for researchers and drug development professionals working in this area.

References

Naquotinib: A Third-Generation EGFR Inhibitor for Non-Small Cell Lung Cancer

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Naquotinib (ASP8273) is an orally available, third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It was designed to selectively target EGFR-activating mutations, including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[3][4] Preclinical studies demonstrated potent in vitro and in vivo activity against common EGFR mutations (exon 19 deletions and L858R) and the T790M mutation, which confers resistance to first- and second-generation EGFR TKIs.[3][4] However, a Phase 3 clinical trial (SOLAR) was discontinued due to a lack of predicted efficacy and a challenging safety profile compared to standard-of-care comparators, erlotinib or gefitinib. This guide provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data, clinical trial results, and detailed experimental methodologies.

Introduction

Epidermal growth factor receptor (EGFR) mutations are key drivers in a significant subset of non-small cell lung cancers (NSCLC).[4] While first- and second-generation EGFR TKIs have shown clinical benefit, the emergence of the T790M "gatekeeper" mutation leads to acquired resistance in a majority of patients.[4][5] Third-generation EGFR TKIs were developed to overcome this resistance mechanism by specifically targeting the T790M mutation while exhibiting reduced activity against wild-type EGFR to minimize associated toxicities.[5] this compound emerged as a novel, pyrazine carboxamide-based compound, structurally distinct from other third-generation inhibitors like osimertinib.[3][4]

Mechanism of Action

This compound is a mutant-selective, irreversible EGFR inhibitor.[1][2] Its mechanism of action is characterized by the covalent modification of the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain.[1][3] This irreversible binding leads to a sustained inhibition of EGFR phosphorylation and downstream signaling pathways, including the ERK and AKT pathways.[1][3] By selectively targeting mutant forms of EGFR, this compound was designed to have a wider therapeutic window and a more favorable toxicity profile compared to non-selective EGFR inhibitors.[2]

Signaling Pathway

Preclinical Data

In Vitro Kinase and Cell-Based Assays

This compound demonstrated potent inhibitory activity against EGFR with activating mutations (del ex19, L858R) and the T790M resistance mutation in enzymatic assays.[3] The IC50 values were significantly lower for mutant EGFR compared to wild-type EGFR, indicating its mutant-selective profile.[1][3] In cell-based assays, this compound effectively inhibited the growth of NSCLC cell lines harboring these mutations.[3][6]

Table 1: In Vitro Inhibitory Activity of this compound

| Target | IC50 (nmol/L) |

| Enzymatic Assays | |

| EGFR del ex19 | 5.5[3] |

| EGFR L858R | 4.6[3] |

| EGFR del ex19/T790M | 0.26[3] |

| EGFR L858R/T790M | 0.41[3] |

| Wild-Type EGFR | 13[3] |

| Cell-Based Assays | |

| PC-9 (del ex19) | 8-33[6] |

| HCC827 (del ex19) | 8-33[6] |

| NCI-H1975 (L858R/T790M) | 8-33[6] |

| PC-9ER (del ex19/T790M) | 8-33[6] |

| A431 (Wild-Type EGFR) | 230[1][6] |

In Vivo Xenograft Models

In murine xenograft models using NSCLC cell lines, orally administered this compound induced dose-dependent tumor regression.[1][3] Significant anti-tumor activity was observed in models with EGFR-activating mutations, with or without the T790M mutation.[3] Notably, this compound also showed activity against a patient-derived xenograft (PDX) model.[3] Pharmacokinetic studies revealed higher concentrations and a longer half-life of this compound in tumor tissue compared to plasma.[3]

Clinical Trials

This compound advanced to Phase 3 clinical trials. The SOLAR study (NCT02588261) was a randomized, open-label trial comparing the efficacy and safety of this compound versus erlotinib or gefitinib as a first-line treatment for patients with advanced NSCLC harboring EGFR-activating mutations.[7]

SOLAR Study (Phase 3) Results

The SOLAR study was discontinued following a recommendation from the independent data monitoring committee due to toxicity and limited predicted efficacy of this compound compared to the comparator arm.[7]

Table 2: Efficacy Results from the SOLAR Study

| Endpoint | This compound (n=267) | Erlotinib/Gefitinib (n=263) |

| Median Progression-Free Survival (PFS) | 9.3 months[7] | 9.6 months[7] |

| Overall Response Rate (ORR) | 33%[7] | 47.9%[7] |

| Median Duration of Response (DoR) | 9.2 months[7] | 9.0 months[7] |

More grade ≥3 treatment-emergent adverse events were observed in the this compound arm (54.7%) compared to the erlotinib/gefitinib arm (43.5%).[7]

Experimental Protocols

Western Blot Analysis for EGFR Signaling

Objective: To assess the inhibitory effect of this compound on the phosphorylation of EGFR and its downstream signaling molecules, ERK and AKT.

Methodology:

-

Cell Culture and Treatment: NSCLC cell lines (e.g., NCI-H1975, HCC827, A431) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or a vehicle control for a specified duration (e.g., 4 hours).[4]

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, phosphorylated ERK (pERK), total ERK, phosphorylated AKT (pAKT), and total AKT. A loading control, such as β-actin, is also used.

-

Detection: After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[4]

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

Methodology:

-

Cell Implantation: Human NSCLC cells (e.g., NCI-H1975) are subcutaneously injected into the flank of immunodeficient mice (e.g., nude mice).

-

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Mice are then randomized into treatment and control groups.

-

Drug Administration: this compound is administered orally at various doses (e.g., 10, 30, 100 mg/kg) once daily.[1] The control group receives a vehicle.

-

Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers. Body weight is also monitored as a measure of toxicity.

-

Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration of treatment. Tumors are then excised for further analysis.

Comparative Landscape of Third-Generation EGFR Inhibitors

This compound was developed in a landscape of other third-generation EGFR TKIs, most notably osimertinib, which has become a standard of care. The key differentiating feature of these inhibitors is their selectivity for mutant EGFR over wild-type EGFR.

Conclusion

This compound is a potent, mutant-selective, third-generation EGFR inhibitor that demonstrated significant promise in preclinical studies. It effectively targeted EGFR-activating mutations and the T790M resistance mutation while sparing wild-type EGFR. However, the Phase 3 SOLAR study revealed that this compound did not offer a progression-free survival benefit over first-generation EGFR TKIs in the first-line setting and was associated with a higher incidence of severe adverse events.[7] While the clinical development of this compound was halted, the research and data generated provide valuable insights into the structure-activity relationships and potential challenges in the development of third-generation EGFR TKIs. The journey of this compound underscores the complexities of translating potent preclinical activity into clinical success and highlights the importance of a favorable therapeutic index in the competitive landscape of targeted cancer therapies.

References

- 1. Mutant-Selective Irreversible EGFR Inhibitor, this compound, Inhibits Tumor Growth in NSCLC Models with EGFR-Activating Mutations, T790M Mutation, and AXL Overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Novel mutant-selective EGFR kinase inhibitors against EGFR T790M - PMC [pmc.ncbi.nlm.nih.gov]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Third-generation epidermal growth factor receptor tyrosine kinase inhibitors for the treatment of non-small cell lung cancer - Andrews Wright - Translational Lung Cancer Research [tlcr.amegroups.org]

Naquotinib: A Technical Guide for T790M-Mutant Non-Small Cell Lung Cancer

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Naquotinib (formerly ASP8273) is a third-generation, irreversible, mutant-selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) designed to target sensitizing EGFR mutations and the T790M resistance mutation in non-small cell lung cancer (NSCLC). Preclinical studies demonstrated potent activity against EGFR-mutant cell lines, including those harboring T790M, while sparing wild-type (WT) EGFR. Early phase clinical trials showed promising antitumor activity. However, the Phase III SOLAR trial, comparing this compound to first-generation EGFR-TKIs in the first-line setting, was terminated due to a lack of predicted efficacy and a less favorable safety profile.[1][2] This document provides a comprehensive technical overview of this compound, summarizing its mechanism of action, preclinical and clinical data, and the experimental protocols utilized in its evaluation.

Introduction to T790M-Mediated Resistance in NSCLC

First and second-generation EGFR-TKIs, such as gefitinib, erlotinib, and afatinib, have significantly improved outcomes for NSCLC patients with activating EGFR mutations (e.g., exon 19 deletions and L858R).[1][3] However, acquired resistance inevitably develops, with the T790M mutation in exon 20 of the EGFR gene being the most common mechanism, accounting for approximately 50-60% of cases.[1][4][5] The T790M "gatekeeper" mutation increases the affinity of the EGFR kinase domain for ATP, which reduces the binding efficacy of first and second-generation TKIs.[3][6] This created a critical need for third-generation EGFR-TKIs specifically designed to overcome T790M-mediated resistance while minimizing toxicity associated with wild-type EGFR inhibition.[5]

Mechanism of Action of this compound

This compound is a pyrazine carboxamide-based compound that acts as an irreversible inhibitor of mutant EGFR.[1][4] It contains a reactive acrylamide moiety that forms a covalent bond with the cysteine-797 residue in the ATP-binding pocket of the EGFR kinase domain.[1] This covalent binding leads to sustained, irreversible inhibition of EGFR signaling. This compound was designed for high selectivity for mutant forms of EGFR, including the T790M variant, over wild-type EGFR, aiming for a wider therapeutic window and reduced toxicity, particularly skin-related side effects.[1][4][7]

Preclinical Data

In Vitro Efficacy

This compound has demonstrated potent inhibitory activity against various EGFR mutations in both biochemical and cell-based assays.

Table 1: In Vitro Inhibitory Activity of this compound (Biochemical Assay)

| EGFR Mutation | IC50 (nmol/L) |

|---|---|

| del ex19 | 5.5 |

| L858R | 4.6 |

| del ex19/T790M | 0.26 |

| L858R/T790M | 0.41 |

| Wild-Type (WT) | 13 |

Data sourced from a 2019 study on the preclinical characteristics of this compound.[1][4]

Table 2: In Vitro Anti-proliferative Activity of this compound (Cell-Based Assays)

| Cell Line | EGFR Mutation | IC50 (nmol/L) |

|---|---|---|

| NCI-H1975 | L858R/T790M | 26 |

| HCC827 | del ex19 | 7.3 |

| PC-9 | del ex19 | 6.9 |

| II-18 | L858R | 43 |

| A431 | Wild-Type (WT) | 600 |

| NCI-H292 | Wild-Type (WT) | 260 |

| NCI-H1666 | Wild-Type (WT) | 230 |

Data sourced from a 2019 study on the preclinical characteristics of this compound.[4]

In Vivo Efficacy

This compound demonstrated robust antitumor activity in murine xenograft models of NSCLC.

Table 3: In Vivo Antitumor Activity of this compound in Xenograft Models

| Xenograft Model | EGFR Mutation | Dose (mg/kg, oral, once daily) | Outcome |

|---|---|---|---|

| NCI-H1975 | L858R/T790M | 10, 30, 100 | Tumor regression |

| HCC827 | del ex19 | 10, 30, 100 | Tumor regression |

| A431 | Wild-Type (WT) | 10, 30 | No significant inhibition |

| A431 | Wild-Type (WT) | 100 | Tumor growth inhibition |

| LU1868 (PDX) | L858R/T790M | 10, 30, 100 | Significant tumor growth inhibition |

PDX: Patient-Derived Xenograft. Data compiled from preclinical studies.[1][4]

In the NCI-H1975 xenograft model, this compound at doses of 30 and 100 mg/kg induced sustained tumor regression over a 90-day treatment period with no signs of recurrence.[4]

Signaling Pathways

EGFR Signaling in NSCLC

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that, upon ligand binding, dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/RAF/MAPK and PI3K/Akt pathways.[8][9] These pathways are crucial for cell proliferation, survival, and differentiation. In NSCLC, activating mutations in EGFR lead to constitutive, ligand-independent activation of these oncogenic pathways.[8]

Caption: Simplified EGFR signaling pathway in NSCLC.

Mechanism of T790M Resistance and this compound Action

The T790M mutation sterically hinders the binding of first and second-generation EGFR-TKIs. This compound, with its unique structure, is designed to fit into the ATP-binding pocket despite the T790M mutation and form a covalent bond with Cys797, thereby irreversibly inhibiting the kinase.

Caption: Mechanism of T790M resistance and this compound's inhibitory action.

Clinical Development and Discontinuation

Phase I/II Clinical Trials

Early phase trials of this compound (ASP8273) demonstrated encouraging antitumor activity in patients with EGFR-mutant NSCLC who had progressed on prior TKI therapy.

Table 4: Summary of Phase I/II Clinical Trial Results for this compound (ASP8273)

| Study Population | Dose | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) |

|---|---|---|---|

| T790M+ NSCLC Patients (all doses) | 25-500 mg | 30.7% | 6.8 months |

| T790M+ NSCLC Patients (300 mg) | 300 mg | - | 6.7 months |

| Asian T790M+ NSCLC Patients | 300 mg | 42.9% | 8.1 months |

Data compiled from various Phase I/II studies.

The most common treatment-related adverse events included diarrhea, nausea, fatigue, and hyponatremia.

Phase III SOLAR Trial and Discontinuation

The SOLAR trial (NCT02588261) was a Phase III study comparing this compound to erlotinib or gefitinib as a first-line treatment for patients with advanced NSCLC harboring activating EGFR mutations.[1][4] In May 2017, Astellas announced the discontinuation of the this compound treatment arm and the termination of its development for NSCLC.[4] The decision was based on a recommendation from the Independent Data Monitoring Committee (IDMC) due to toxicity and a limited predicted efficacy of this compound relative to the comparator arm.[1][2]

Final results of the SOLAR trial showed:

-

Median PFS: 9.3 months for this compound vs. 9.6 months for erlotinib/gefitinib.[2]

-

ORR: 33% for this compound vs. 47.9% for erlotinib/gefitinib.[1][2]

-

Grade ≥3 Treatment-Emergent Adverse Events: 54.7% in the this compound group vs. 43.5% in the erlotinib/gefitinib group.[1][2]

Experimental Protocols

In Vitro Cell Proliferation Assay

This protocol is a representative method based on published preclinical studies.

Caption: Workflow for a typical in vitro cell proliferation assay.

Methodology:

-

Cell Culture: NSCLC cell lines (e.g., NCI-H1975, HCC827, A431) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

-

Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

Treatment: Cells are treated with a serial dilution of this compound or a vehicle control (e.g., DMSO).

-

Incubation: Plates are incubated for a standard period, typically 72 hours, under standard cell culture conditions (37°C, 5% CO2).

-

Viability Assessment: A cell viability reagent (e.g., MTS or MTT) is added to each well. The reagent is metabolically reduced by viable cells into a colored formazan product.

-

Data Acquisition: The absorbance is measured using a microplate reader at the appropriate wavelength.

-

Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.

Western Blotting for EGFR Signaling

Methodology:

-

Cell Lysis: NSCLC cells are treated with specified concentrations of this compound for a defined period (e.g., 4 hours). Following treatment, cells are washed with PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.

-

SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) and then incubated with primary antibodies against phosphorylated EGFR (pEGFR), total EGFR, pAKT, total AKT, pERK, and total ERK. A loading control antibody (e.g., β-actin or GAPDH) is also used.

-

Detection: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.[1]

In Vivo Xenograft Studies

Methodology:

-

Cell Implantation: NSCLC cells (e.g., NCI-H1975) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunodeficient mice (e.g., BALB/c nude mice).

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Randomization and Treatment: Mice are randomized into treatment and control groups. This compound is administered orally, once daily, at various doses (e.g., 10, 30, 100 mg/kg). The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is typically calculated using the formula: (Length × Width²) / 2.

-

Endpoint: The study is concluded after a predetermined period (e.g., 90 days) or when tumors in the control group reach a maximum allowed size. Tumor growth inhibition is calculated and statistically analyzed.[1][4]

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Methodology:

-

Drug Administration: Tumor-bearing mice receive a single oral dose of this compound.

-

Sample Collection: At various time points post-dosing, blood (for plasma) and tumor tissue samples are collected from cohorts of mice.

-

PK Analysis: The concentration of this compound in plasma and tumor homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4]

-

PD Analysis: For pharmacodynamic assessment, the inhibitory effect on the target is measured. For example, tumor lysates can be analyzed by ELISA or Western blot to quantify the levels of phosphorylated EGFR relative to total EGFR at different time points after dosing.[4]

Conclusion

This compound is a potent, third-generation EGFR-TKI that demonstrated significant preclinical efficacy against T790M-mutant NSCLC. Its development was supported by a strong scientific rationale and promising early clinical data. However, the Phase III SOLAR trial revealed that this compound did not offer a progression-free survival benefit over first-generation TKIs in the first-line setting and was associated with greater toxicity.[1][2] This ultimately led to the discontinuation of its clinical development. The story of this compound underscores the challenges in translating preclinical promise into clinical benefit and highlights the high bar for both efficacy and safety in the evolving landscape of targeted therapies for NSCLC. The data and methodologies detailed in this guide remain valuable for the scientific community, providing insights into the development of mutant-selective kinase inhibitors and serving as a reference for future research in the field.

References

- 1. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A phase III, randomized, open-label study of ASP8273 versus erlotinib or gefitinib in patients with advanced stage IIIB/IV non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Astellas Announces Decision to Discontinue ASP8273 Treatment and Close Randomization for Clinical Study Protocol 8273-CL-0302 [prnewswire.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. fiercebiotech.com [fiercebiotech.com]

- 6. ClinicalTrials.gov [clinicaltrials.gov]

- 7. Pharmacological and Structural Characterizations of this compound, a Novel Third-Generation EGFR Tyrosine Kinase Inhibitor, in EGFR-Mutated Non-Small Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 9. Content - Novel HER3 Agents for EGFR Mutated NSCLC | CCO [clinicaloptions.com]

Naquotinib: A Technical Guide to its Biological Activities and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naquotinib (formerly ASP8273) is a third-generation, irreversible tyrosine kinase inhibitor (TKI) with potent activity against mutant forms of the Epidermal Growth Factor Receptor (EGFR), including the T790M resistance mutation, while sparing wild-type (WT) EGFR.[1][2][3][4] This pyrazine carboxamide-based compound also demonstrates significant inhibitory effects on Bruton's Tyrosine Kinase (BTK), suggesting its therapeutic potential extends beyond non-small cell lung cancer (NSCLC) to B-cell malignancies.[1] This technical guide provides a comprehensive overview of the biological activities and properties of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental workflows.

Introduction

First and second-generation EGFR-TKIs have revolutionized the treatment of NSCLC harboring activating EGFR mutations. However, the emergence of acquired resistance, most commonly through the T790M "gatekeeper" mutation, limits their long-term efficacy.[5][6] this compound was developed as a third-generation EGFR-TKI designed to overcome this resistance mechanism.[2][4] It forms a covalent bond with the cysteine residue at position 797 (Cys797) in the ATP-binding pocket of EGFR, leading to irreversible inhibition.[3] Furthermore, preclinical studies have revealed its potent inhibitory activity against BTK, a key component of the B-cell receptor (BCR) signaling pathway, which is a critical driver in various B-cell lymphomas.[1][7] This dual inhibitory profile positions this compound as a versatile agent in oncology.

Mechanism of Action

This compound exerts its therapeutic effects by irreversibly inhibiting the kinase activity of specific EGFR mutants and BTK.

EGFR Inhibition

This compound is highly selective for activating EGFR mutations (e.g., exon 19 deletions and L858R) and the T790M resistance mutation, with significantly less activity against WT EGFR.[1][3][8] This selectivity is crucial for minimizing the dose-limiting toxicities, such as skin rash and diarrhea, commonly associated with non-selective EGFR inhibitors due to their action on WT EGFR in healthy tissues.[1] Upon binding, this compound forms a covalent adduct with Cys797 within the EGFR kinase domain, leading to sustained inhibition of downstream signaling pathways, including the PI3K/AKT and MAPK/ERK pathways, which are critical for tumor cell proliferation and survival.[2][3][5]

BTK Inhibition

In addition to its effects on EGFR, this compound has been shown to be a potent inhibitor of BTK.[1] Similar to its interaction with EGFR, this compound likely forms a covalent bond with the Cys481 residue in the active site of BTK, leading to its irreversible inactivation.[1] This inhibition disrupts the BCR signaling cascade, which is essential for the survival and proliferation of malignant B-cells in certain lymphomas, such as activated B-cell-like diffuse large B-cell lymphoma (ABC-DLBCL).[1]

AXL Signaling Inhibition

Emerging evidence suggests that activation of the AXL receptor tyrosine kinase can be a mechanism of resistance to EGFR-TKIs. This compound has been shown to inhibit the phosphorylation of AXL, suggesting it may overcome or delay resistance mediated by this pathway.[5][9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Quantitative Biological Data

The following tables summarize the key quantitative data for this compound from preclinical studies.

Table 1: In Vitro Enzymatic Inhibition

| Target Kinase | IC50 (nmol/L) | Reference |

| EGFR del ex19 | 5.5 | [1] |

| EGFR L858R | 4.6 | [1] |

| EGFR del ex19/T790M | 0.26 | [1] |

| EGFR L858R/T790M | 0.41 | [1] |

| EGFR WT | 13 | [1] |

| BTK | 0.23 | [1] |

| TXK | 0.27 | [1] |

| BMX | 0.65 | [1] |

Table 2: In Vitro Cell Proliferation Inhibition

| Cell Line | EGFR Mutation | IC50 (nmol/L) | Reference |

| NCI-H1975 | L858R/T790M | 26 | [1] |

| HCC827 | del ex19 | 7.3 | [1] |

| PC-9 | del ex19 | 6.9 | [1] |

| II-18 | L858R | 43 | [1] |

| A431 | WT | 600 | [1] |

| NCI-H292 | WT | 260 | [1] |

| NCI-H1666 | WT | 230 | [1] |

| Ba/F3 L858R+T790M | L858R+T790M | 9 | [2] |

Table 3: In Vivo Pharmacokinetics in NCI-H1975 Xenograft Model

| Compartment | Parameter | Value | Reference |

| Plasma | Cmax (ng/mL) at 100 mg/kg | ~1000 | [1] |

| T1/2 (h) at 100 mg/kg | ~4 | [1] | |

| Tumor | Cmax (ng/g) at 100 mg/kg | >3000 | [1] |

| T1/2 (h) at 100 mg/kg | >24 | [1] |

Experimental Protocols

This section provides an overview of the methodologies used in the preclinical evaluation of this compound.

In Vitro Kinase Inhibition Assays

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against various purified kinases.

-

Methodology: A mobility shift assay is a common method.

-

Reaction Setup: this compound at various concentrations is incubated with the purified kinase domain of the target (e.g., EGFR mutants, BTK) in a reaction buffer.

-

Enzymatic Reaction: The reaction is initiated by the addition of a mixture of ATP and a substrate peptide. The reaction is allowed to proceed for a set time at room temperature.

-

Detection: The reaction mixture is then analyzed using a microfluidic chip-based system (e.g., LabChip 3000). This system separates the phosphorylated product from the non-phosphorylated substrate based on differences in their electrophoretic mobility.

-